Cas no 1361664-96-1 (2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl)

2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl 化学的及び物理的性質
名前と識別子
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- 2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl
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- インチ: 1S/C13H7Cl5/c14-6-9-8(2-1-3-10(9)15)7-4-11(16)13(18)12(17)5-7/h1-5H,6H2
- InChIKey: WPNGGPAZNBCDAA-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1CCl)C1C=C(C(=C(C=1)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 260
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 6.4
2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011010790-1g |
2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl |
1361664-96-1 | 97% | 1g |
1,475.10 USD | 2021-07-04 | |
Alichem | A011010790-500mg |
2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl |
1361664-96-1 | 97% | 500mg |
798.70 USD | 2021-07-04 | |
Alichem | A011010790-250mg |
2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl |
1361664-96-1 | 97% | 250mg |
494.40 USD | 2021-07-04 |
2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenylに関する追加情報
2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl: A Comprehensive Overview of Structure, Synthesis, and Biological Significance
2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl (CAS No. 1361664-96-1) represents a complex aromatic hydrocarbon compound with unique structural features and potential biological activity. This molecule belongs to the family of biphenyl derivatives, characterized by two benzene rings connected by a single bond. The 2'-(Chloromethyl) functional group at the para-position of the second benzene ring introduces significant chemical reactivity, while the 3,4,5,3'-tetrachloro substitution pattern creates a highly symmetrical and electron-deficient structure. Recent studies have highlighted the importance of such molecular architectures in the development of novel pharmaceutical agents and materials science applications.
The 2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl molecule exhibits a planar geometry due to the conjugation of aromatic rings and the absence of steric hindrance. This structural feature facilitates π-π stacking interactions, which are critical for molecular recognition in biological systems. The presence of multiple chlorine atoms at the 3,4,5,3' positions contributes to the molecule's hydrophobic nature, making it suitable for applications in lipid-based drug delivery systems. Recent computational studies have demonstrated that the molecular orbital distribution of this compound is highly influenced by the chlorine substitutions, leading to unique redox properties compared to its unsubstituted analogs.
From a synthetic perspective, the 2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl can be synthesized through a multi-step process involving chlorination of biphenyl derivatives followed by selective alkylation. The chlorination step is typically carried out using a mixture of chlorine gas and a suitable catalyst, while the alkylation reaction requires precise control of reaction conditions to ensure regioselectivity. Recent advances in asymmetric catalysis have enabled the development of more efficient synthetic routes, reducing the number of purification steps required. These improvements are particularly relevant for the production of this compound in large-scale applications.
Biological studies on the 2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl have revealed potential applications in the field of pharmacology. While direct pharmacological activity has not been extensively documented, the molecule's structural similarity to known bioactive compounds suggests possible interactions with cellular receptors. Recent in silico studies have predicted that the compound may bind to certain membrane-bound receptors, potentially modulating signaling pathways involved in cellular communication. These findings align with broader research trends exploring the role of aromatic hydrocarbons in signal transduction mechanisms.
In materials science, the 2'-(Chloromethyl)-3,4,5,3'-tetrachylobiphenyl has shown promise as a building block for the development of advanced organic semiconductors. The conjugated aromatic system and the presence of chlorine atoms create a unique electronic environment, which can be tuned for specific applications in optoelectronics. Recent research has demonstrated that derivatives of this compound can exhibit improved charge transport properties when incorporated into polymer matrices, making them attractive candidates for organic light-emitting diodes (OLEDs) and photovoltaic devices.
The chemical stability of the 2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl is a critical factor in determining its utility across various applications. Due to the electron-withdrawing nature of the chlorine atoms, the molecule demonstrates resistance to oxidative degradation under typical storage conditions. This property is particularly valuable for pharmaceutical formulations where long-term stability is essential. Recent studies have also explored the thermal stability of this compound, showing that it maintains structural integrity up to temperatures of 250°C, which is advantageous for high-temperature processing applications.
Environmental considerations are an important aspect of the 2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl lifecycle. While the compound itself is not classified as an environmentally persistent pollutant, its potential for bioaccumulation requires careful evaluation. Recent ecological studies have focused on the behavior of similar biphenyl derivatives in aquatic systems, emphasizing the need for responsible use and disposal practices. These findings underscore the importance of sustainable chemistry principles in the development of new compounds.
The 2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl represents a fascinating intersection of organic chemistry and interdisciplinary research. Its unique molecular structure and functional groups make it a valuable subject for exploration in multiple scientific domains. Ongoing research continues to uncover new properties and applications, highlighting the importance of this compound in advancing our understanding of chemical reactivity and molecular interactions.
As the field of chemical science progresses, compounds like the 2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl will play an increasingly important role in the development of innovative solutions. Whether in pharmaceutical research, materials engineering, or environmental science, the unique characteristics of this molecule offer exciting opportunities for discovery. Continued investigation into its properties and potential applications will undoubtedly contribute to the advancement of multiple scientific disciplines.
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